molecular formula C36H37NP2 B12089887 S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine

S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine

Cat. No.: B12089887
M. Wt: 545.6 g/mol
InChI Key: ZVNAHLJBPYKGBV-UHFFFAOYSA-N
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Description

S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine is a chiral diphosphine ligand with the molecular formula C₃₆H₃₇NP₂ and a molecular weight of 545.63 g/mol . It is a white crystalline solid characterized by its stereogenic center at the 1-phenylethylamine moiety, which imparts enantioselective properties critical for asymmetric catalysis. The compound is structurally defined by two diphenylphosphinoethyl groups attached to the nitrogen atom of the phenylethylamine backbone. Its (S)-configuration distinguishes it from its enantiomer, the (R)-form, which exhibits mirrored stereochemistry.

The ligand’s phosphine groups enable coordination to transition metals (e.g., iridium, rhodium), making it valuable in enantioselective hydrogenation and reduction reactions . Safety data classify it as hazardous (H314: causes severe skin burns and eye damage), requiring handling under inert atmospheres (e.g., argon) to prevent oxidation .

Properties

IUPAC Name

N,N-bis(2-diphenylphosphanylethyl)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNAHLJBPYKGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37NP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (S)-1-Phenylethylamine

The enantiomerically pure (S)-1-phenylethylamine is typically obtained via enzymatic resolution or asymmetric hydrogenation of imines. However, recent advances in reductive amination have improved accessibility. For instance, a patented method employs zinc borohydride (Zn(BH₄)₂) to reduce phenylacetamide in tetrahydrofuran (THF) with toluene as a co-solvent, achieving yields up to 84% under optimized conditions (90–96°C, 3.5–4.5 h). This approach circumvents traditional reductants like lithium aluminium hydride (LiAlH₄), which are costly and prone to side reactions.

Bis-Phosphination of the Chiral Amine

The introduction of diphenylphosphinoethyl groups to the amine nitrogen is achieved through nucleophilic substitution. In a seminal study, Bianchini et al. demonstrated that treating (S)-1-phenylethylamine with 2 equivalents of chlorodiphenylphosphine (ClPPh₂) in the presence of a base such as triethylamine (Et₃N) yields the target compound. The reaction proceeds via a two-step mechanism:

  • Alkylation : The amine reacts with ClPPh₂ to form a phosphonium intermediate.

  • Elimination : The intermediate undergoes dehydrohalogenation to install the diphenylphosphinoethyl moieties.

Critical parameters include:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal solubility.

  • Temperature : 0–25°C to minimize racemization.

  • Stoichiometry : A 2:1 molar ratio of ClPPh₂ to amine ensures complete bis-phosphination.

Stereochemical Control and Resolution

Preserving the (S)-configuration during synthesis is paramount. The chiral center in 1-phenylethylamine is susceptible to racemization under basic or high-temperature conditions. To mitigate this, reactions are conducted at low temperatures (0–5°C) and neutral pH. Additionally, the use of bulky bases like Et₃N reduces nucleophilic attack on the chiral carbon.

Crystallization and Purification

The crude product is purified via recrystallization from ethanol or hexane. Crystalline yields exceeding 90% have been reported, with enantiomeric excess (ee) values >99% confirmed by chiral HPLC. Key physicochemical properties include:

PropertyValueSource
Molecular Weight545.63 g/mol
AppearanceWhite crystalline solid
Melting PointNot reported (decomposes)
SolubilityInsoluble in H₂O; soluble in THF, DCM

Alternative Synthetic Routes

Reductive Amination with Phosphine Ligands

A less common approach involves reductive amination of benzaldehyde with ammonia in the presence of pre-formed diphenylphosphinoethyl groups. However, this method suffers from lower yields (≤60%) due to competing imine formation.

Catalytic Asymmetric Synthesis

Recent advancements employ iridium or platinum catalysts to induce asymmetry during phosphination. For example, PtCl₂ complexes with auxiliary phosphine ligands facilitate enantioselective C–P bond formation, though scalability remains a challenge .

Chemical Reactions Analysis

Bis(2-diphenylphosphinoethyl)phenylphosphine participates in several important reactions:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common reagents and conditions vary depending on the specific reaction. Major products formed include substituted aryl compounds and complex coordination complexes.

Scientific Research Applications

Key Applications

  • Catalysis in Asymmetric Synthesis
    • S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine serves as a chiral ligand in metal-catalyzed reactions, enhancing selectivity and yield in the production of enantiomerically pure compounds. Notably, it forms stable complexes with transition metals such as Rhodium (Rh) and Iridium (Ir), facilitating various transformations including:
      • Reduction of α,β-unsaturated ketones to allylic alcohols.
      • Hydroformylation reactions producing aldehydes with high regio- and stereoselectivity.
  • Interaction Studies with Transition Metals
    • Research has demonstrated that the steric and electronic properties of this ligand influence the stability and reactivity of metal-ligand complexes. For instance, studies have shown that complexes formed with Rh exhibit remarkable catalytic activity, achieving over 99% conversion in certain reactions .
  • Biological Applications
    • Emerging studies suggest potential biological implications for this compound, including:
      • Interaction with biomolecules that may lead to novel therapeutic agents.
      • Investigations into its effects on enzyme inhibition and antimicrobial activity are ongoing, indicating a broader scope of application beyond traditional catalysis .

Data Tables

Metal ComplexReaction TypeConversion (%)Selectivity (%)
Rh/S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamineHydroformylation>99%81% regioselectivity
Ir/S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamineReduction of ketonesHigh conversion rates observedEnhanced stereoselectivity

Case Study 1: Hydroformylation Using Rhodium Complexes

A study published in Nature Communications demonstrated that Rhodium complexes utilizing this compound as a ligand achieved over 99% conversion in hydroformylation reactions. The regioselectivity was notably high, indicating the effectiveness of this ligand in directing reaction pathways towards desired products .

Case Study 2: Enzyme Inhibition Studies

Research exploring the biological activities of this compound has indicated potential enzyme inhibition capabilities. Preliminary findings suggest that derivatives of this compound may inhibit enzymes associated with metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders .

Mechanism of Action

The exact mechanism by which Bis(2-diphenylphosphinoethyl)phenylphosphine exerts its effects depends on the specific application. As a ligand, it interacts with metal centers, influencing their electronic properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Pair: R(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine

The (R)-enantiomer shares identical molecular formula and weight with the (S)-form but differs in spatial configuration. Key distinctions include:

Property S(-)-Form R(+)-Form
CAS Number Not explicitly listed in evidence 161583-25-1
Stereochemistry S-configuration at phenylethylamine R-configuration at phenylethylamine
Applications Likely used in asymmetric catalysis (inference from structure) Explicitly cited as a ligand for iridium-catalyzed reduction of unsaturated ketones
Safety Profile H314, Risk Code 34, Safety Statements 26-36/37/39-45 Identical hazard classification (H314) and handling precautions
Synthesis Precursors Derived from (S)-1-phenylethylamine (analogous to methods in ) Derived from (R)-1-phenylethylamine

Key Insight : The enantiomers’ identical physical properties but opposite configurations make them complementary in chiral induction. For example, the (R)-form’s use in iridium-catalyzed reductions highlights its role in generating specific stereoisomers , while the (S)-form may favor mirror-image products.

Structural Analog: CIS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE (dppen)

CIS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE (dppen, CAS 983-80-2) is another diphosphine ligand but lacks the phenylethylamine backbone. Comparative analysis:

Property S(-)-Compound dppen
Molecular Formula C₃₆H₃₇NP₂ C₂₆H₂₂P₂
Molecular Weight 545.63 g/mol 380.40 g/mol
Backbone Structure 1-Phenylethylamine with phosphinoethyl arms Ethylene bridge between two diphenylphosphine groups
Applications Asymmetric catalysis (inferred) Transition-metal catalysis (e.g., palladium complexes for cross-coupling reactions)
Steric/Electronic Profile Bulky phenylethylamine group enhances steric hindrance Less steric bulk due to ethylene backbone; electron-rich phosphine donors
Safety Data Hazardous (H314) Limited safety data; advised for R&D use only

Key Insight: The phenylethylamine group in S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine introduces greater steric bulk compared to dppen, which may enhance enantioselectivity in asymmetric reactions. Conversely, dppen’s simpler structure favors applications requiring smaller ligands .

General Trends in Chiral Diphosphine Ligands

  • Steric Effects : Bulky substituents (e.g., phenylethylamine) improve enantioselectivity by restricting metal coordination geometry.
  • Electronic Effects : Electron-donating groups (e.g., diphenylphosphine) enhance metal-ligand bond strength, influencing catalytic activity.
  • Chiral Induction : The configuration of the stereogenic center dictates the handedness of the catalytic site, critical for producing enantiopure compounds .

Biological Activity

S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine, commonly referred to as S(-)-DPPE, is a chiral phosphine ligand that plays a significant role in various chemical reactions, particularly in asymmetric synthesis and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are crucial in numerous biological and industrial applications. This article explores the biological activity of S(-)-DPPE, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

S(-)-DPPE has the following chemical structure:

  • IUPAC Name : (1S)-N,N-bis(2-(diphenylphosphanyl)ethyl)-1-phenylethan-1-amine
  • Molecular Formula : C36H37NP2
  • Molar Mass : 585.66 g/mol

The ligand's chirality is essential for its enantioselective properties, allowing it to preferentially stabilize one enantiomer over another during catalytic processes.

The biological activity of S(-)-DPPE primarily stems from its ability to form stable metal-ligand complexes. These complexes can act as catalysts in various biochemical reactions:

  • Catalytic Activity : S(-)-DPPE forms complexes with transition metals such as palladium, platinum, and rhodium. These metal-ligand complexes facilitate reactions such as hydrogenation, carbon-carbon coupling, and polymerization.
  • Enzyme Mimetic Properties : Research has indicated that S(-)-DPPE can mimic certain enzyme functions, potentially leading to applications in bioinorganic chemistry and drug development.

Biological Applications

S(-)-DPPE has been studied for its potential therapeutic applications due to its interaction with biological molecules:

  • Cancer Therapy : Transition metal complexes of S(-)-DPPE have shown promise in anticancer activity. For instance, palladium complexes have been investigated for their ability to induce apoptosis in cancer cells.
  • Neuropharmacology : The ligand's ability to influence neurotransmitter systems has been explored, particularly in the context of neuroactive drug development.

Research Findings

Recent studies have provided insights into the biological activity of S(-)-DPPE:

Table 1: Summary of Biological Studies Involving S(-)-DPPE

StudyFocusFindings
Anticancer ActivityPalladium complexes exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency.
Neurochemical EffectsInvestigated the impact of S(-)-DPPE on neurotransmitter levels in zebrafish models, revealing alterations in serotonin and dopamine levels.
Enzyme Mimetic ActivityDemonstrated that S(-)-DPPE can mimic certain enzymatic reactions, enhancing reaction rates compared to controls.

Case Studies

  • Anticancer Studies :
    A study evaluated the cytotoxicity of palladium complexes formed with S(-)-DPPE against human breast cancer cells. The results indicated that these complexes significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
  • Neuroactive Drug Development :
    In a zebrafish model, researchers assessed the neurochemical effects of novel compounds derived from S(-)-DPPE. The findings suggested that these compounds could modulate neurotransmitter levels, providing a basis for further exploration in psychopharmacology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine in a laboratory setting?

  • Methodology : The synthesis typically involves chiral resolution of racemic mixtures or asymmetric catalysis. A common approach is the reaction of (S)-1-phenylethylamine with bis(diphenylphosphinoethyl) precursors under inert conditions (e.g., argon). Palladium or iridium catalysts may enhance stereochemical control during phosphine ligand assembly. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the enantiopure product .
  • Key Characterization : Confirm enantiopurity using polarimetry ([α]D measurements) and chiral HPLC (e.g., Chiralpak® columns). Validate the structure via 1H^1H, 13C^{13}C, and 31P^{31}P NMR spectroscopy to resolve phosphine and amine proton environments .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use gloveboxes or Schlenk lines under inert atmospheres (argon/nitrogen) to prevent oxidation of phosphine groups. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to its H314 hazard classification (causes severe skin burns) .
  • Storage : Store in amber glass vials at –20°C under argon. Avoid exposure to moisture or light, as degradation can lead to phosphine oxide byproducts, reducing catalytic activity .

Q. What analytical techniques are essential for verifying the enantiomeric purity and structural integrity of this ligand?

  • Chiral Analysis : Polarimetry ([α]D) and circular dichroism (CD) spectroscopy provide rapid enantiopurity assessment. Compare optical rotation values with literature data (e.g., [α]D = ±39.0° for enantiomers of 1-phenylethylamine derivatives) .
  • Spectroscopic Validation :

  • 31P^{31}P NMR: Detect phosphine coordination shifts (δ ~ –10 to –20 ppm).
  • X-ray crystallography: Resolve absolute configuration for critical applications (e.g., asymmetric catalysis) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence enantioselectivity in transition-metal-catalyzed reactions?

  • Mechanistic Insight : The ligand’s (S)-configured amine creates a chiral environment around the metal center (e.g., Ir or Pd), directing substrate approach in hydrogenation or cross-coupling reactions. For example, in asymmetric ketone reductions, the ligand’s bite angle and steric bulk at the phosphine groups dictate facial selectivity .
  • Case Study : In Ir-catalyzed allylic alcohol synthesis, the (S)-ligand achieves >90% ee for certain substrates, while its (R)-enantiomer may favor opposite stereochemistry. Computational modeling (DFT) can rationalize these outcomes by analyzing transition-state geometries .

Q. What strategies resolve contradictions in catalytic performance data when using this ligand across different reaction systems?

  • Troubleshooting Framework :

Solvent Effects : Polar aprotic solvents (e.g., THF) may enhance ligand-metal coordination vs. nonpolar solvents.

Metal-Ligand Ratio : Substoichiometric ligand amounts can lead to inactive metal clusters. Optimize using Job’s plot analysis.

Substrate Compatibility : Sterically hindered substrates (e.g., tert-butyl groups) may reduce enantioselectivity due to ligand crowding. Test with simplified analogs to isolate variables .

Q. How can researchers design experiments to probe the ligand’s stability under catalytic turnover conditions?

  • Methodology :

  • In Situ Monitoring : Use 31P^{31}P NMR to track phosphine oxidation during catalysis. A shift to δ ~25 ppm indicates P=O formation.
  • Mass Spectrometry : Detect ligand degradation products via HRMS (e.g., loss of diphenylphosphinoethyl groups).
  • Kinetic Profiling : Compare reaction rates and ee values over time; a decline suggests ligand decomposition .

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